molecular formula C12H15ClF3NO2 B2971033 3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride CAS No. 2580224-57-1

3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride

Cat. No. B2971033
CAS RN: 2580224-57-1
M. Wt: 297.7
InChI Key: BTCQQLUYWFVBGX-UHFFFAOYSA-N
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Description

3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride is a chemical compound with the CAS Number: 2580224-57-1 . It has a molecular weight of 297.7 . The IUPAC name for this compound is 3-(2-methoxy-4-(trifluoromethyl)phenyl)morpholine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO2.ClH/c1-17-11-6-8 (12 (13,14)15)2-3-9 (11)10-7-18-5-4-16-10;/h2-3,6,10,16H,4-5,7H2,1H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure of the molecule.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Morpholine derivatives are commonly synthesized for various purposes, including as intermediates in organic synthesis. For example, Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride through a cyclization reaction, showcasing the utility of morpholine derivatives in chemical synthesis with high yields and easy operation (Tan Bin, 2011).

Material Science and Corrosion Inhibition

  • In the field of material science, specifically corrosion inhibition, a structurally well-defined 1,2,3-triazole derivative incorporating morpholine was synthesized and demonstrated high efficiency in inhibiting mild steel corrosion in hydrochloric acid medium, highlighting the potential of morpholine derivatives in corrosion protection applications (Hrimla et al., 2021).

Pharmaceutical and Medicinal Chemistry

  • Morpholine derivatives are explored for their potential in drug delivery and pharmacology. For instance, novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were synthesized and evaluated for topical drug delivery, indicating the versatility of morpholine derivatives in developing new pharmaceutical agents (Rautio et al., 2000).
  • Another study synthesized a neurokinin-1 receptor antagonist with a morpholine derivative, showcasing the application in creating orally active, water-soluble pharmaceuticals suitable for both intravenous and oral administration (Harrison et al., 2001).

Coordination Chemistry

  • Morpholine derivatives are also used in coordination chemistry, as seen in the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its palladium(II) and mercury(II) complexes, which contributes to the understanding of metal-ligand interactions and the development of new materials (Singh et al., 2000).

properties

IUPAC Name

3-[2-methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2.ClH/c1-17-11-6-8(12(13,14)15)2-3-9(11)10-7-18-5-4-16-10;/h2-3,6,10,16H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQQLUYWFVBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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